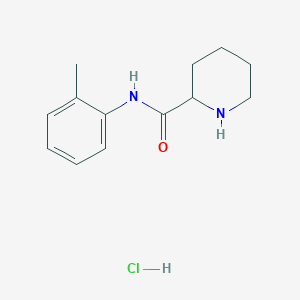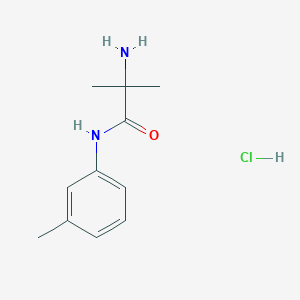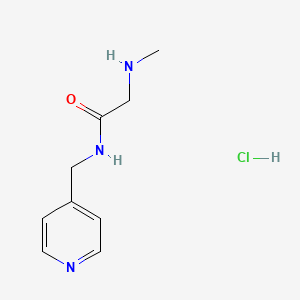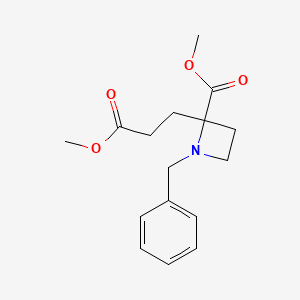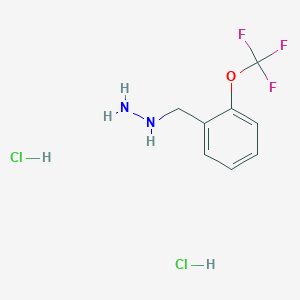
2-Trifluoromethoxybenzylhydrazine dihydrochloride
Vue d'ensemble
Description
2-Trifluoromethoxybenzylhydrazine dihydrochloride (TFMBH) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and alcohol. TFMBH is a member of the class of compounds known as hydrazines, which are characterized by the presence of two nitrogen atoms connected by a single bond. TFMBH has been used in the synthesis of a number of compounds, including the antibiotic ciprofloxacin, and the antifungal agent clotrimazole. TFMBH has also been used in the synthesis of a variety of other compounds, including the anti-inflammatory agent indomethacin, and the anti-malarial agent pyrimethamine.
Applications De Recherche Scientifique
Antiviral Activity
Phenothiazines, including chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine, have shown significant antiviral activities against a broad spectrum of viruses. These compounds inhibit virus-related processes such as clathrin-dependent endocytosis, cell-cell fusion, infection, replication, and viral invasion. Their ability to display activity at non-toxic concentrations suggests therapeutic potential against some viruses, indicating the need for further research in this field (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Carbonic Anhydrase Inhibition
Diuretics like benzothiadiazines and high-ceiling diuretics, containing primary sulfamoyl moieties, act as zinc-binding groups in carbonic anhydrase. These drugs, through carbonic anhydrase inhibition, play roles in managing conditions like obesity, cancer, epilepsy, and hypertension. They have shown to be more effective compared to similar diuretics that don't inhibit carbonic anhydrases, indicating a potential polypharmacological effect and drug repositioning opportunities for these old drugs (Carta & Supuran, 2013).
Propriétés
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLOIQKMQVJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)OC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethoxybenzylhydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)
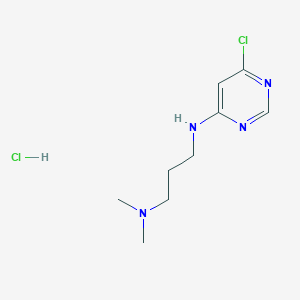
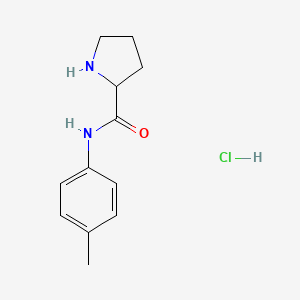
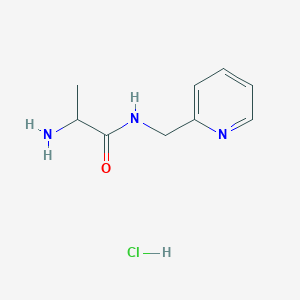
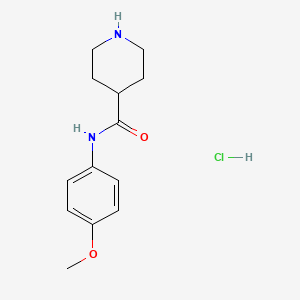
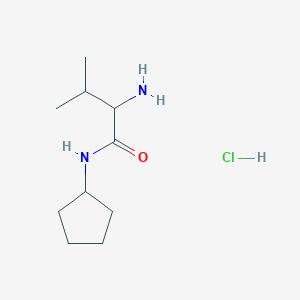
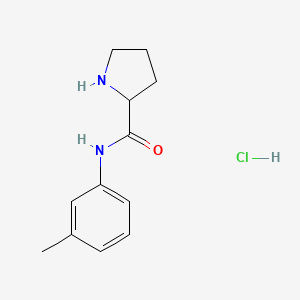
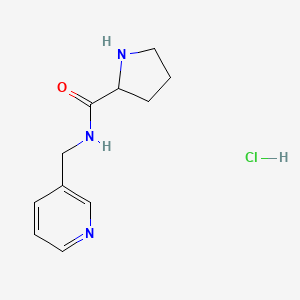
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
